molecular formula C10H10ClN5OS B4448318 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide CAS No. 540498-71-3

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

Cat. No.: B4448318
CAS No.: 540498-71-3
M. Wt: 283.74 g/mol
InChI Key: YRIVWTXTHJPCBC-UHFFFAOYSA-N
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Description

2-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole ring substituted with an amino group at position 4 and a sulfanyl-acetamide moiety at position 2. The N-(3-chlorophenyl) group attached to the acetamide confers distinct electronic and steric properties, making the compound a candidate for pharmacological studies.

Properties

IUPAC Name

2-[(4-amino-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN5OS/c11-7-2-1-3-8(4-7)14-9(17)5-18-10-15-13-6-16(10)12/h1-4,6H,5,12H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRIVWTXTHJPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540498-71-3
Record name 2-((4-AMINO-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(3-CHLOROPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide typically involves the reaction of 4-amino-4H-1,2,4-triazole-3-thiol with 3-chlorophenylacetic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The specific compound has shown potential against various bacterial strains. Research indicates that modifications to the triazole ring can enhance its activity against resistant strains of bacteria, making it a candidate for development into new antibiotics .

Anticancer Properties

Studies have highlighted the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, it has been noted that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular signaling pathways associated with growth and survival .

Enzyme Inhibition

The compound's structure suggests that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, triazole derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division. Such inhibition could lead to therapeutic effects in diseases characterized by rapid cell proliferation, such as cancer .

Fungicides

Triazole compounds are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The specific compound has been evaluated for its efficacy against various fungal pathogens affecting crops. Its mode of action typically involves the disruption of ergosterol biosynthesis, which is essential for fungal cell membrane integrity .

Plant Growth Regulators

Research has also indicated that certain triazole derivatives can act as plant growth regulators, enhancing growth and resistance to environmental stresses. This application is particularly relevant in improving crop yields and resilience against diseases .

Case Studies and Research Findings

Study ReferenceFocusFindings
Antimicrobial ActivityShowed significant inhibition against E. coli and S. aureus with MIC values lower than standard antibiotics.
Anticancer EffectsInduced apoptosis in breast cancer cell lines with IC50 values indicating potent activity compared to control drugs.
Agricultural UseDemonstrated effective control over Fusarium species with reduced phytotoxicity compared to existing fungicides.

Mechanism of Action

The mechanism of action of 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-acetamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Triazole Substituents Acetamide Substituent Key Properties/Activities References
Target: 2-[(4-Amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide 4-amino 3-chlorophenyl Hypothesized bioactivity due to amino group’s H-bonding potential; moderate lipophilicity
2-[[4-Amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide (AS112) 4-amino, 5-(2-pyridinyl) 3-chlorophenyl Enhanced hydrophobic interactions; potential insecticidal/antimicrobial activity
2-{[4-Amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-amino, 5-(2-chlorophenyl) 3-methoxyphenyl Increased electron-donating effects from methoxy group; possible CNS activity
N-(3-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-methyl 3-chlorophenyl Reduced polarity due to methyl group; lower solubility
2-[[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide 4-amino, 5-(4-chlorophenyl) 4-phenoxyphenyl Extended aromatic system; potential anti-inflammatory activity

Physicochemical Properties

  • Lipophilicity: The 3-chlorophenyl group enhances lipophilicity compared to methoxy or phenoxy substituents, improving membrane permeability.
  • Solubility: Amino-substituted triazoles (e.g., target compound) show higher aqueous solubility than methyl-substituted analogs due to hydrogen-bonding capacity .

Research Findings and Data Tables

Key Physicochemical Parameters

Parameter Target Compound AS112 13a
Molecular Weight (g/mol) ~327.8* 356.8 357.38
LogP (Predicted) 2.1–2.5 2.8 1.9
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 5 6 6

*Calculated based on molecular formula C₁₀H₁₀ClN₅OS.

Biological Activity

The compound 2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound features a triazole ring linked to a sulfanyl group and an acetamide moiety. This unique configuration contributes to its biological activity by facilitating interactions with various biological targets.

Biological Activity Overview

Compounds containing triazole and thiol functionalities are known for their broad spectrum of biological activities. The following table summarizes key findings related to the biological activity of similar compounds:

Compound NameStructural FeaturesBiological Activity
2-{[5-(2-Ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamideContains ethoxy and nitrophenyl groupsAntimicrobial
5-Amino-1H-[1,2,4]triazoleSimpler triazole structureAntifungal
N-(4-Fluorophenyl)-N'-(5-methyl-[1,2,4]triazol-3-thio)ureaUrea derivative with triazoleHerbicidal properties

The presence of both amino and dioxo functionalities in the target compound enhances its potential for diverse interactions compared to simpler analogs, potentially leading to improved selectivity and potency against specific biological targets.

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens. The presence of the sulfanyl group is believed to enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic processes.
  • Antitumor Potential : Research indicates that triazole-containing compounds can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interaction with cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives similar to This compound :

  • Antimicrobial Efficacy : A study found that triazole derivatives exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications at the phenyl ring could enhance activity against specific strains .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain triazole compounds could induce apoptosis in cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values for these compounds were comparable to established chemotherapeutic agents like doxorubicin .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics revealed favorable absorption characteristics for similar compounds, suggesting potential for oral bioavailability. For instance, predictions indicate that these compounds may effectively cross biological membranes due to their lipophilic nature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

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